molecular formula C36H66N6O6Tc+7 B1243785 99mTc-Sestamibi

99mTc-Sestamibi

Cat. No.: B1243785
M. Wt: 777.9 g/mol
InChI Key: ZGDBEIODOXIKGQ-KTTJZPQESA-N
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Description

Technetium-99m sestamibi is a radiopharmaceutical agent used primarily in nuclear medicine imaging. It is a coordination complex consisting of the radioisotope technetium-99m bound to six methoxyisobutylisonitrile ligands. This compound is widely used for imaging myocardial perfusion, as well as for detecting parathyroid adenomas and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Technetium-99m sestamibi is synthesized by reacting technetium-99m with methoxyisobutylisonitrile in the presence of a reducing agent. The reaction typically involves the following steps :

    Preparation of the Ligand: Methoxyisobutylisonitrile is synthesized separately.

    Reduction of Technetium-99m: Technetium-99m is reduced from its pertechnetate form using a reducing agent such as stannous chloride.

    Complex Formation: The reduced technetium-99m is then reacted with methoxyisobutylisonitrile to form the technetium-99m sestamibi complex.

Industrial Production Methods

In industrial settings, technetium-99m sestamibi is produced using a kit formulation. The kit contains a lyophilized mixture of tetrakis (2-methoxyisobutyl isonitrile) copper(I) tetrafluoroborate, stannous chloride dihydrate, L-cysteine hydrochloride monohydrate, sodium citrate, mannitol, hydrochloric acid, and sodium hydroxide for pH adjustment . The preparation involves reconstituting the kit with a technetium-99m solution, followed by a boiling step that takes about 15-20 minutes .

Chemical Reactions Analysis

Types of Reactions

Technetium-99m sestamibi primarily undergoes complexation reactions. It is a stable complex and does not readily undergo oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

    Reducing Agent: Stannous chloride is commonly used to reduce technetium-99m from its pertechnetate form.

    Ligand: Methoxyisobutylisonitrile is the ligand that forms the complex with technetium-99m.

Major Products

The major product of the reaction is the technetium-99m sestamibi complex, which is used for imaging purposes .

Scientific Research Applications

Technetium-99m sestamibi has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Comparison with Similar Compounds

Technetium-99m sestamibi is often compared with other technetium-99m-based tracers such as technetium-99m tetrofosmin :

    Technetium-99m Tetrofosmin: Similar to technetium-99m sestamibi, tetrofosmin is used for myocardial perfusion imaging. .

Similar Compounds

  • Technetium-99m Tetrofosmin
  • Technetium-99m Teboroxime
  • Technetium-99m Labeled Compounds

Technetium-99m sestamibi remains unique due to its specific uptake by tissues with high mitochondrial content and its widespread use in various imaging applications .

Properties

Molecular Formula

C36H66N6O6Tc+7

Molecular Weight

777.9 g/mol

IUPAC Name

1-isocyano-2-methoxy-2-methylpropane;technetium-99(7+)

InChI

InChI=1S/6C6H11NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*5H2,1-2,4H3;/q;;;;;;+7/i;;;;;;1+1

InChI Key

ZGDBEIODOXIKGQ-KTTJZPQESA-N

Isomeric SMILES

CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[99Tc+7]

Canonical SMILES

CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Tc+7]

Synonyms

99mTc Hexamibi
99mTc Sestamibi
99mTc-Hexamibi
99mTc-Sestamibi
Cardiolite
Tc 99m Methoxy 2 isobutylisonitrile
Tc MIBI
Tc-99m-Methoxy-2-isobutylisonitrile
Technetium 99m Hexamibi
Technetium 99m Sestamibi
Technetium Tc 99m 2 Methoxy 2 methylpropylisonitrile
Technetium Tc 99m 2-Methoxy-2-methylpropylisonitrile
Technetium Tc 99m Sestamibi
Technetium Tc 99m Sestamibi Chloride
Technetium-99m-Hexamibi
Technetium-99m-Sestamibi

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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